2-Anilino-1-phenylethanone;hydrobromide
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Overview
Description
2-Anilino-1-phenylethanone;hydrobromide is a chemical compound that has garnered significant interest in scientific research due to its diverse range of applications. This compound is known for its unique chemical structure, which includes an aniline group attached to a phenylethanone moiety, and it is often used in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Anilino-1-phenylethanone;hydrobromide typically involves the reaction of aniline with acetophenone under specific conditions. One common method includes the use of a brominating agent to introduce the hydrobromide group. The reaction is usually carried out in an organic solvent such as ethanol, and the mixture is refluxed to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Anilino-1-phenylethanone;hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic aromatic substitution reactions are common, where the aniline group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nitro compounds can facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .
Scientific Research Applications
2-Anilino-1-phenylethanone;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit tubulin polymerization.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Anilino-1-phenylethanone;hydrobromide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Anilinoethanol: Shares the aniline group but differs in the ethanol moiety.
2-Phenylazanylethanol: Another similar compound with a different functional group attached to the phenyl ring.
Uniqueness: 2-Anilino-1-phenylethanone;hydrobromide is unique due to its specific combination of aniline and phenylethanone groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound .
Properties
IUPAC Name |
2-anilino-1-phenylethanone;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO.BrH/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13;/h1-10,15H,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWIHKNCZSNZDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC2=CC=CC=C2.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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